molecular formula C7H15N3OS B050385 1-(2-Morpholinoethyl)-2-thiourea CAS No. 122641-10-5

1-(2-Morpholinoethyl)-2-thiourea

Cat. No.: B050385
CAS No.: 122641-10-5
M. Wt: 189.28 g/mol
InChI Key: MIVHEVIWHMEELG-UHFFFAOYSA-N
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Description

1-(2-Morpholinoethyl)-2-thiourea is an organic compound that features a morpholine ring attached to an ethyl chain, which is further connected to a thiourea group

Scientific Research Applications

1-(2-Morpholinoethyl)-2-thiourea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use as an immunosuppressive agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary target of 1-(2-Morpholinoethyl)-2-thiourea is Monoamine oxidase type A (MAO-A) . MAO-A is an enzyme that preferentially oxidizes biogenic amines such as 5-hydroxytryptamine (5-HT), norepinephrine, and epinephrine . It plays crucial roles in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .

Mode of Action

It’s worth noting that compounds with similar structures, such as moclobemide, have been found to inhibit mao-a . This inhibition increases the levels of endogenous monoamines , which could potentially be a mode of action for this compound.

Biochemical Pathways

Given its target, it can be inferred that it may affect pathways involving biogenic amines such as 5-ht, norepinephrine, and epinephrine . The downstream effects could include changes in neurotransmission and vasoactive responses.

Pharmacokinetics

Compounds with similar structures, such as moclobemide, have been found to have weak relationships between actual exposure and dose in children and adolescents . This suggests that the bioavailability of this compound may also vary significantly among individuals.

Result of Action

Given its potential inhibition of mao-a, it can be inferred that it may lead to increased levels of biogenic amines in the central nervous system and peripheral tissues . This could potentially result in changes in neurotransmission and vasoactive responses.

Action Environment

It’s worth noting that the efficacy and stability of similar compounds, such as moclobemide, have been found to be influenced by factors such as drug interactions and age/developmental dependent differences in drug metabolism . These factors could potentially also influence the action of this compound.

Biochemical Analysis

Biochemical Properties

1-(2-Morpholinoethyl)-2-thiourea plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound has been shown to interact with enzymes such as trypsin and chymotrypsin, where it acts as an inhibitor by binding to the active sites of these enzymes . The interaction between this compound and these enzymes is primarily driven by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Additionally, this compound has been found to interact with various proteins, leading to alterations in their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the concentration and duration of exposure. In various cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Furthermore, this compound has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . These changes in gene expression can result in altered cellular metabolism, including shifts in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. Upon entering the cell, this compound can bind to specific biomolecules, including enzymes and receptors, through covalent and non-covalent interactions . One of the primary mechanisms by which this compound exerts its effects is through enzyme inhibition. By binding to the active sites of enzymes, this compound can prevent substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function . This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular processes, including sustained inhibition of enzyme activity and persistent changes in gene expression . These long-term effects can result in altered cellular function and viability, particularly in in vitro studies.

Dosage Effects in Animal Models

The effects of this compound in animal models have been investigated to determine the optimal dosage and potential toxic effects . Studies have shown that the impact of this compound varies with dosage, with low to moderate doses generally being well-tolerated and producing desired biochemical effects. High doses of this compound can lead to toxic effects, including organ damage and impaired physiological function . These findings highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo various metabolic reactions, including oxidation, reduction, and conjugation, which are mediated by enzymes such as cytochrome P450s and glutathione S-transferases . These metabolic processes can influence the bioavailability and activity of this compound, as well as its potential to produce metabolites with distinct biochemical properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its overall efficacy and impact . This compound can be transported across cellular membranes through passive diffusion and active transport mechanisms, involving specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and organelles, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . This compound has been found to accumulate in specific organelles, such as lysosomes and mitochondria, where it can modulate organelle function and contribute to cellular homeostasis . The targeting of this compound to these subcellular compartments is facilitated by targeting signals and post-translational modifications that direct its localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Morpholinoethyl)-2-thiourea can be synthesized through the reaction of 2-chloroethylmorpholine with thiourea. The reaction typically occurs in an aqueous medium and requires heating to facilitate the formation of the desired product. The general reaction scheme is as follows: [ \text{2-chloroethylmorpholine} + \text{thiourea} \rightarrow \text{this compound} ]

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(2-Morpholinoethyl)-2-thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted morpholine derivatives.

Comparison with Similar Compounds

    2-Morpholinoethyl-substituted benzimidazolium salts: These compounds share the morpholine and ethyl groups but differ in their core structure.

    N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide: Similar in having the morpholine and ethyl groups but with different functional groups attached.

Uniqueness: 1-(2-Morpholinoethyl)-2-thiourea is unique due to its combination of the morpholine ring and thiourea group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

2-morpholin-4-ylethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3OS/c8-7(12)9-1-2-10-3-5-11-6-4-10/h1-6H2,(H3,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVHEVIWHMEELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375035
Record name 1-(2-Morpholinoethyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122641-10-5
Record name 1-(2-Morpholinoethyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122641-10-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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